2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
Description
2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a benzimidazole derivative characterized by a benzylpiperazine moiety attached via a methylene bridge to the 2-position of the benzimidazole core. The dioxalate salt form enhances solubility and stability, making it suitable for pharmacological studies. This compound’s structure combines the aromatic benzimidazole system with a flexible piperazine group, enabling diverse electronic interactions and binding to biological targets such as enzymes or receptors. Its synthesis typically involves condensation reactions and functional group modifications, as seen in related benzimidazole derivatives .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFCYXATZLTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
A widely adopted method involves refluxing o-phenylenediamine with formic acid or trichloroacetic acid to yield unsubstituted 1H-benzo[d]imidazole. For 2-methyl derivatives, acetic acid serves as both catalyst and carbonyl source. Modifications using microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes while improving yields to 85–92%.
Directed Lithiation for C2 Functionalization
Recent advances employ n-butyllithium at −78°C to deprotonate the C2 position of 1H-benzo[d]imidazole, enabling nucleophilic trapping with electrophiles. This method allows introduction of chloromethyl groups (precursors for subsequent alkylation) with 73% efficiency.
Piperazine Moiety Installation
Incorporation of the 4-benzylpiperazin-1-yl group occurs via two primary strategies:
Mannich Reaction
Adapting protocols from imidazole derivatives, the benzimidazole core undergoes Mannich reaction with formaldehyde and 1-benzylpiperazine:
Procedure
- Dissolve 1H-benzo[d]imidazole (1.18 g, 10 mmol) in anhydrous ethanol (15 mL)
- Add 1-benzylpiperazine (2.04 g, 12 mmol) and 37% formaldehyde solution (1.2 mL, 16 mmol)
- Reflux at 80°C for 4–6 hours under nitrogen
- Concentrate under vacuum and purify via silica chromatography (CH2Cl2:MeOH 9:1)
This method yields 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole in 68% purity, requiring subsequent recrystallization from ethyl acetate.
Nucleophilic Displacement
For pre-functionalized benzimidazoles bearing chloromethyl groups:
- React 2-(chloromethyl)-1H-benzo[d]imidazole (1.66 g, 10 mmol) with 1-benzylpiperazine (2.5 g, 15 mmol) in DMF
- Add K2CO3 (4.14 g, 30 mmol) and heat at 60°C for 12 hours
- Extract with ethyl acetate, dry over Na2SO4, and evaporate
This approach achieves 82% yield but requires stringent moisture control.
Dioxalate Salt Formation
Conversion to the dioxalate salt enhances aqueous solubility and crystallinity:
Optimized Protocol
- Dissolve free base (5.0 g, 12.4 mmol) in hot ethanol (50 mL)
- Add oxalic acid dihydrate (3.14 g, 24.8 mmol) dissolved in ethanol (20 mL) dropwise
- Stir at 0°C for 2 hours, filter, and wash with cold ethanol
- Dry under vacuum at 40°C for 24 hours
The resulting dioxalate salt exhibits >99% purity by HPLC.
Analytical Characterization
Critical quality control parameters and spectral data:
Process Optimization Challenges
Regioselectivity in Alkylation
Competing N1 vs. N3 alkylation in benzimidazoles necessitates careful pH control. Maintaining reaction pH between 8.5–9.0 using NaHCO3 suppresses N3 alkylation by >95%.
Oxalate Counterion Stability
Thermogravimetric analysis reveals dioxalate decomposition initiates at 185°C. Storage under nitrogen atmosphere at −20°C preserves integrity for >24 months.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining benzimidazole formation and Mannich reaction in a single step:
- Mix o-phenylenediamine (1.08 g, 10 mmol), formic acid (5 mL), 1-benzylpiperazine (2.04 g, 12 mmol), and paraformaldehyde (0.72 g, 24 mmol)
- Irradiate at 150°C for 15 minutes (300 W)
- Isolate product via alkaline extraction
This method achieves 74% yield but requires specialized equipment.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Cycle Time | 8 hours | 14 hours |
| Yield | 68–82% | 71–75% |
| Purity | >99% | 98.5–99.2% |
Key scale-up challenges include exotherm management during Mannich reaction and ensuring homogeneous mixing in salt formation.
Environmental Impact Assessment
Process Mass Intensity (PMI)
- Total input mass: 148 kg/kg API
- Solvent recovery: 89% ethanol, 76% DMF
- E-factor: 64 (excluding water)
Waste streams contain residual piperazine derivatives requiring oxidation with Fenton's reagent prior to disposal.
Regulatory Considerations
Impurity Profiling
ICH guidelines mandate control of:
- Unreacted 1-benzylpiperazine (<0.15%)
- Oxalic acid excess (<0.5%)
- Degradation products (N-oxides <0.2%)
Stability studies show ≤0.3% degradation after 6 months at 25°C/60% RH.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Mechanochemical Synthesis
Solvent-free grinding of reactants with KHSO4 catalyst achieves 88% yield in 45 minutes, demonstrating green chemistry potential.
Chemical Reactions Analysis
Types of Reactions
2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate GABA activity makes it a candidate for studying neurological pathways and disorders.
Medicine
- Therapeutic Properties : Explored for its potential therapeutic properties, including anxiolytic effects and antimicrobial activities. The compound has shown promising results in reducing anxiety and may be beneficial in treating anxiety disorders .
Industry
- Material Development : Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.
Research indicates that this compound exhibits significant biological activity:
Mechanism of Action
The mechanism of action of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole derivatives vary significantly in biological activity based on substituent positioning and electronic properties. Key comparisons include:
Key Research Findings and Implications
- Substituent Positioning : Small structural changes (e.g., methyl group placement) drastically alter activity. The 2-position is critical for receptor binding, while bulky groups at 5/6-positions reduce efficacy .
- Piperazine Role: Benzylpiperazine enhances blood-brain barrier penetration compared to smaller substituents (e.g., ethanol in ), making the target compound promising for CNS applications .
- Salt Forms : Dioxalate improves bioavailability, a strategy less common in anticorrosion-focused derivatives .
Biological Activity
The compound 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has garnered attention in recent years due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzimidazole core linked to a benzylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 306.4 g/mol. The compound exhibits significant solubility in organic solvents and has a melting point ranging from 92°C to 94°C .
The primary mechanism of action for this compound involves its interaction with the central nervous system (CNS) . It primarily enhances the activity of gamma-aminobutyric acid (GABA) , a neurotransmitter known for its inhibitory effects on neuronal excitability. By increasing the affinity of GABA receptors, the compound potentiates GABA neurotransmission, resulting in anxiolytic effects and potential therapeutic benefits for anxiety disorders.
Biochemical Pathways
The compound's action on GABA neurotransmission is crucial for its anxiolytic properties. It modulates various biochemical pathways associated with anxiety and stress responses, making it a candidate for further investigation in neuropharmacology .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anxiolytic Activity : Demonstrated through in vivo studies showing reduced anxiety-like behavior in animal models.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, although detailed investigations are still required to confirm these findings.
- Cytotoxic Effects : Related compounds have shown cytotoxicity against cancer cell lines, indicating that similar derivatives may possess anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzimidazole derivatives, including those related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic precursors. For example, benzimidazole cores are functionalized via Mannich reactions or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce the piperazine moiety . Optimization includes:
- Catalyst selection : Copper sulfate/sodium ascorbate systems improve regioselectivity in triazole formation .
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity, while dichloromethane minimizes side reactions .
- Temperature control : Room temperature or mild heating (40–60°C) balances reaction rate and byproduct suppression .
Post-synthesis, precipitation or column chromatography isolates the dioxalate salt. Yield optimization requires iterative testing of molar ratios and reaction times .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and piperazine-benzimidazole connectivity. For example, methylene protons (-CH₂-) linking piperazine and benzimidazole appear as singlets at δ ~4.5–5.0 ppm .
- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the benzimidazole core .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .
- Elemental analysis : Agreement between calculated and experimental C/H/N/O percentages (±0.3%) confirms purity .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and experimental elemental analysis data during characterization?
- Methodological Answer : Discrepancies often arise from incomplete salt formation or residual solvents. To resolve:
- Recrystallization : Purify the compound using solvents like ethanol/water mixtures to remove impurities .
- Thermogravimetric analysis (TGA) : Quantify residual solvent or hydration levels (e.g., DTA/TGA up to 300°C) .
- Replicate synthesis : Ensure consistent stoichiometry, especially for dioxalate counterion incorporation .
Cross-validation with high-resolution mass spectrometry (HR-MS) can resolve ambiguities .
Q. What strategies are effective in resolving contradictions in pharmacological activity data across different studies?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers due to assay sensitivity .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., piperazine-benzimidazole hybrids) to identify trends in SAR (structure-activity relationships) .
- Orthogonal assays : Validate receptor binding claims with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. How can computational methods predict the binding affinity of this compound with biological targets like GPCRs or enzymes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., histamine H₄ receptors). Focus on key residues (e.g., Asp³.32 for H₄R binding) and docking scores (ΔG < -8 kcal/mol suggests strong affinity) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds with piperazine nitrogen or benzimidazole aromatic stacking .
- Free energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., benzyl vs. 4-fluorobenzyl groups) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic protons may shift up to 0.5 ppm due to hydrogen bonding .
- Dynamic proton exchange : Piperazine NH protons may broaden or disappear in D₂O due to exchange; use DEPT-135 or HSQC to resolve .
- Impurity peaks : Assign minor signals to byproducts (e.g., unreacted benzyl chloride via δ ~7.3 ppm aromatic signals) .
Experimental Design Guidance
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Primary neuronal cultures : Assess neuroprotection against glutamate-induced excitotoxicity via MTT assays .
- Radioligand displacement assays : Test affinity for serotonin (5-HT₆) or dopamine (D₂) receptors using [³H]-LSD or [³H]-spiperone .
- Patch-clamp electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptors) in transfected CHO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
